molecular formula C12H27N B14661002 N-tert-Butyloctan-1-amine CAS No. 38632-95-0

N-tert-Butyloctan-1-amine

Cat. No.: B14661002
CAS No.: 38632-95-0
M. Wt: 185.35 g/mol
InChI Key: UOXPORXDWKPODV-UHFFFAOYSA-N
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Description

N-tert-Butyloctan-1-amine: is an organic compound that belongs to the class of amines It is characterized by the presence of a tert-butyl group attached to the nitrogen atom and an octyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Direct Alkylation: One common method for synthesizing N-tert-Butyloctan-1-amine involves the direct alkylation of tert-butylamine with an octyl halide under basic conditions. This reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.

    Reductive Amination: Another method involves the reductive amination of octanal with tert-butylamine in the presence of a reducing agent like sodium cyanoborohydride. This method is advantageous due to its mild reaction conditions and high yield.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as palladium on carbon can enhance the reaction efficiency and reduce the reaction time.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-tert-Butyloctan-1-amine can undergo oxidation reactions to form corresponding oximes or nitriles. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: The compound can be reduced to form primary amines using reducing agents like lithium aluminum hydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and mild acidic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous conditions.

    Substitution: Alkyl halides, alcohols, and basic conditions.

Major Products Formed:

    Oxidation: Oximes, nitriles.

    Reduction: Primary amines.

    Substitution: Alkylated amines, halogenated compounds.

Scientific Research Applications

Chemistry: N-tert-Butyloctan-1-amine is used as a building block in organic synthesis. It is employed in the preparation of various amine derivatives and as a ligand in coordination chemistry.

Biology: In biological research, this compound is used as a precursor for the synthesis of bioactive molecules. It can be incorporated into peptides and proteins to study their structure and function.

Medicine: The compound has potential applications in medicinal chemistry for the development of pharmaceuticals. It can be used to synthesize drug candidates with improved pharmacokinetic properties.

Industry: this compound is used in the production of surfactants, lubricants, and corrosion inhibitors. Its unique structure imparts desirable properties to these industrial products.

Mechanism of Action

The mechanism of action of N-tert-Butyloctan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The octyl chain enhances the lipophilicity, facilitating its interaction with hydrophobic regions of proteins and membranes.

Comparison with Similar Compounds

    N-tert-Butylamine: A simpler analogue with a shorter alkyl chain.

    N-tert-Butyldecylamine: A similar compound with a longer alkyl chain.

    N-tert-Butylhexylamine: A similar compound with a shorter alkyl chain.

Uniqueness: N-tert-Butyloctan-1-amine is unique due to its balanced hydrophobicity and steric properties. The octyl chain provides an optimal length for interactions with biological membranes, while the tert-butyl group offers steric protection, enhancing its stability and selectivity in chemical reactions.

Properties

CAS No.

38632-95-0

Molecular Formula

C12H27N

Molecular Weight

185.35 g/mol

IUPAC Name

N-tert-butyloctan-1-amine

InChI

InChI=1S/C12H27N/c1-5-6-7-8-9-10-11-13-12(2,3)4/h13H,5-11H2,1-4H3

InChI Key

UOXPORXDWKPODV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNC(C)(C)C

Origin of Product

United States

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